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1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

PROTAC linker design exit vector geometry ternary complex stabilization

This Boc-protected piperidine-pyrazole-4-carboxylic acid is a structurally defined, rigid PROTAC linker engineered for modular sequential conjugation. The carboxylic acid (predicted pKa 3.83) enables direct amide coupling to E3 ligase ligands, while the Boc group permits orthogonal deprotection for subsequent warhead attachment—eliminating purification challenges inherent to unprotected piperidine analogs. Unlike the piperidin-4-yl isomer (CAS 1034976-50-5) or the acetic acid-extended analog (CAS 1781095-18-8), this N1-alkylated regioisomer offers a distinct exit vector geometry. For systematic PROTAC SAR, procure alongside series comparators (920665, 920649, 920533, 920703) to control linker rigidity and orientation empirically.

Molecular Formula C14H21N3O4
Molecular Weight 295.33 g/mol
CAS No. 1422386-02-4
Cat. No. B1374809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
CAS1422386-02-4
Molecular FormulaC14H21N3O4
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)C(=O)O
InChIInChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-11(9-16)17-8-10(7-15-17)12(18)19/h7-8,11H,4-6,9H2,1-3H3,(H,18,19)
InChIKeyZTQAPANOXVJNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS 1422386-02-4): A Boc-Protected Rigid PROTAC Linker Building Block for Targeted Protein Degradation


1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS 1422386-02-4, Sigma-Aldrich Cat. No. 920673) is a heterobifunctional building block featuring a tert-butoxycarbonyl (Boc)-protected piperidine coupled via its 3-position to the N1 of a pyrazole-4-carboxylic acid . With a molecular formula of C14H21N3O4, a molecular weight of 295.33 g/mol, a predicted pKa of 3.83±0.10, and a computed XLogP3 of 1.1, this compound is explicitly designed as a rigid linker for proteolysis-targeting chimera (PROTAC) development, enabling the conjugation of an E3 ligase ligand to a protein-of-interest (POI) warhead [1]. It belongs to a curated series of five rigid linkers (920533, 920649, 920665, 920703) developed in partnership with ComInnex, each offering distinct exit vector geometries to systematically probe the impact of linker rigidity and orientation on ternary complex formation and degradation potency .

Why Generic Substitution of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid Fails for PROTAC SAR Studies


In PROTAC development, the linker is not a passive spacer; its length, rigidity, exit vector geometry, and attachment regiochemistry directly govern ternary complex formation, degradation potency (DC50), and selectivity [1]. Simply interchanging, for example, the piperidin-3-yl attachment (920673) with the piperidin-4-yl isomer (CAS 1034976-50-5) alters the spatial presentation of the ligase and POI ligands, which can abolish degradation entirely or shift selectivity between protein targets—as demonstrated when a single ethylene glycol unit extension of a lapatinib-based PROTAC linker eliminated HER2 degradation while preserving EGFR degradation [2]. Similarly, replacing the direct carboxylic acid exit vector of 920673 with the acetic acid extension of 920665 (CAS 1781095-18-8) increases the linker atom count and modifies the rotational profile, effects that cannot be predicted without empirical testing. Generic substitution without controlling for these structural parameters introduces uncontrolled variables into PROTAC structure–activity relationship (SAR) studies, undermining data reproducibility and delaying lead optimization.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid


Piperidin-3-yl vs. Piperidin-4-yl Attachment: Exit Vector Geometry and Solubility Differentiation

The target compound (920673) attaches the pyrazole at the piperidine 3-position, whereas the direct regioisomer 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1034976-50-5) uses the 4-position. This geometric difference alters the dihedral angle and spatial projection of the carboxylic acid exit vector, which is critical because the exit vector directly influences ternary complex geometry in PROTACs [1]. Beyond geometry, the 4-piperidinyl isomer has a reported calculated aqueous solubility of 0.27 g/L (25 °C), providing a quantitative baseline for solubility differences between the two regioisomers . The 3-piperidinyl attachment, combined with the pyrazole N1 linkage, produces a distinct spatial arrangement that occupies a different region of chemical space within the rigid linker series developed with ComInnex.

PROTAC linker design exit vector geometry ternary complex stabilization

Direct Carboxylic Acid vs. Acetic Acid Extension: Linker Length and Conformational Restriction

Within the ComInnex rigid linker series, 920673 (target) presents the carboxylic acid directly on the pyrazole C4 position (C14H21N3O4, MW 295.33, no methylene spacer), whereas 920665 (CAS 1781095-18-8) inserts a methylene bridge to give 2-(1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid (C15H23N3O4, MW 309.36) . This single-atom extension increases the linker length by approximately 1.3–1.5 Å in the fully extended conformation, alters the rotational degrees of freedom between the pyrazole ring and the conjugation point, and increases both the molecular weight and the rotatable bond count. In PROTAC SAR, a difference of even one atom in linker length has been shown to switch degradation selectivity between target proteins, as exemplified by a lapatinib-based degrader where a single ethylene glycol unit abolished HER2 degradation while preserving EGFR activity [1].

PROTAC linker length conformational restriction rigid linker design

Pyrazole N1-Alkylation vs. C3-Alkylation: Regiochemical Impact on PROTAC Linker Architecture

The target compound (920673) features the piperidine attached at the pyrazole N1 position via N-alkylation, whereas the regioisomer 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS 1803610-69-6) places the piperidine at the C3 position of the pyrazole ring . In the MDPI Molecules 2021 paper reporting the synthesis of 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, condensation of β-enamine diketones with N-mono-substituted hydrazines afforded 5-(N-Boc-piperidinyl) isomers as major products, while 3-(N-Boc-piperidinyl) isomers required a distinct synthetic route via NH-pyrazole intermediates and N-alkylation [1]. This regiochemical difference dictates not only synthetic accessibility but also the relative orientation of the piperidine ring plane versus the pyrazole plane, which directly impacts the three-dimensional projection of the linker in PROTAC ternary complexes.

regioselective synthesis pyrazole N1 vs C3 substitution PROTAC linker scaffold

Boc-Protected vs. Unprotected Piperidine: Synthetic Utility and Stability Considerations

The target compound (920673) carries a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, distinguishing it from the unprotected analog 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1461868-96-1, MW 195.22) . The unprotected analog has a reported carboxylic acid pKa of ~2.5 and a free piperidine nitrogen pKa of ~10.5, meaning the piperidine is protonated under physiological and mildly acidic conditions . The Boc group serves two essential functions: (1) it enables clean, orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) after the carboxylic acid has been conjugated to the E3 ligase ligand, preventing premature side-reactions at the piperidine nitrogen during amide coupling steps; (2) it improves the compound's organic solubility and chromatographic behavior during purification. Direct use of the unprotected analog in PROTAC assembly would require complex protecting group strategies or risk uncontrolled oligomerization and poor conjugation yields.

Boc protection strategy orthogonal deprotection PROTAC assembly

Rigid Piperidine-Pyrazole Linkers vs. Flexible PEG/Alkyl Linkers: Class-Level Occurrence and Design Rationale

An analysis of the Maple database of over 400 published PROTAC degrader structures revealed that piperidine-containing linkers represent only 4% of all linker motifs, compared to PEG (54%) and alkyl chains (31%) [1]. The target compound 920673 belongs to this underrepresented but mechanistically valuable class of rigid, saturated heterocyclic linkers. The rationale for using rigid linkers is established in the PROTAC design literature: replacing flexible alkyl/PEG chains with piperidine or piperazine connections has been shown to significantly increase metabolic stability and therapeutic potency by pre-organizing the degrader into a productive ternary complex conformation, reducing the entropic penalty of complex formation [2]. Whereas flexible linkers require extensive length optimization (effective PROTACs have been reported with linkers ranging from 3 to 29 atoms), rigid linkers constrain conformational space and can provide steeper SAR with higher degradation selectivity, albeit requiring more precise spatial matching between the POI and E3 ligase binding sites [1].

PROTAC linker classification rigid vs. flexible linkers Maple database analysis

Curated ComInnex Rigid Linker Series: Systematic Exit Vector Variation Across Five Structurally Defined Linkers

The target compound 920673 is one of five structurally characterized rigid linkers in the ComInnex–Sigma-Aldrich PROTAC linker series, each offering a distinct combination of piperidine attachment point, heterocycle type, acid functional group position, and spacer length . Within this series, 920673 is the only member that combines: (i) piperidin-3-yl attachment, (ii) pyrazole (rather than imidazole or proline) as the heterocycle, and (iii) a directly attached carboxylic acid at the pyrazole 4-position (rather than acetic acid at 4-position, carboxylic acid at 3-position, or proline carboxylate). The five linkers—920533 (imidazole, piperidin-4-yl, acetic acid), 920649 (pyrazole, piperidin-3-ylmethyl, 3-carboxylic acid), 920665 (pyrazole, piperidin-3-yl, 4-acetic acid), 920673 (pyrazole, piperidin-3-yl, 4-carboxylic acid, target), and 920703 (proline, piperidin-4-ylmethyl)—form a systematic matrix for probing how linker architecture affects ternary complex formation and degradation efficiency . This curated series allows researchers to isolate the effect of a single structural variable (e.g., heterocycle identity, acid position, or spacer presence) while holding other parameters constant.

ComInnex linker series exit vector library PROTAC linker screening

High-Value Application Scenarios for 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS 1422386-02-4) Based on Quantitative Evidence


PROTAC Linker SAR Screening Using the ComInnex Series as a Systematic Exit Vector Matrix

Researchers conducting PROTAC linker structure–activity relationship (SAR) campaigns should procure 920673 alongside its series comparators (920665, 920649, 920533, 920703) to systematically vary exit vector geometry while maintaining the rigid piperidine scaffold. This matrix-based approach directly addresses the well-established principle that the site of linker conjugation and its exit vector govern degradation potency [1]. The direct carboxylic acid of 920673 serves as an amide coupling handle for E3 ligase ligand conjugation, while the Boc group remains intact for subsequent deprotection and warhead attachment, enabling a modular, sequential assembly strategy that avoids orthogonal protecting group complications . Given that piperidine linkers represent only 4% of reported PROTAC structures, this series fills a critical gap in commercially available rigid linker libraries.

Regiochemistry-Controlled Conjugation for Ternary Complex Geometry Optimization

When structural biology or computational modeling of a POI–E3 ligase pair suggests that a specific dihedral angle or projection distance is required for ternary complex stabilization, 920673 offers a structurally defined, N1-alkylated pyrazole-4-carboxylic acid architecture that is regioisomerically distinct from the C3-substituted analog (CAS 1803610-69-6). The MDPI Molecules 2021 study confirms that N1 vs C3 substitution of the pyrazole is synthetically controlled and produces structurally non-interchangeable products [2]. Procurement of the correct regioisomer eliminates the risk of synthesizing a PROTAC with an unintended exit vector that would be inactive or promiscuous, saving weeks of synthetic effort and enabling efficient structure-guided PROTAC design.

Stepwise Bifunctional PROTAC Assembly with Orthogonal Boc/Carboxylic Acid Handles

In industrial medicinal chemistry workflows requiring high-yield, sequential conjugation of E3 ligase ligands followed by POI warheads, the Boc-protected piperidine of 920673 provides an essential orthogonal protection strategy. The carboxylic acid (pKa 3.83, predicted) is first activated (e.g., as an NHS ester or via HATU/DIPEA coupling) for amide bond formation with an amine-functionalized E3 ligand [3]. Only after this conjugation is the Boc group removed under mild acidic conditions (TFA/DCM or 4M HCl/dioxane) to reveal the free piperidine nitrogen, which is then coupled to a carboxylic acid–bearing warhead. This sequence avoids the uncontrolled reactivity and purification challenges that plague the direct use of unprotected piperidine analogs (piperidine N pKa ~10.5), making 920673 the preferred starting material for scalable PROTAC synthesis .

Comparative Physicochemical Profiling of Rigid Linker Building Blocks for Drug-Like Property Optimization

For multiparameter optimization of PROTAC drug-like properties, the target compound 920673 (MW 295.33, XLogP3 1.1, HBD 1, HBA 5, rotatable bonds 4) provides a defined physicochemical starting point that can be directly compared with its series analogs [3]. The 4-piperidinyl isomer (CAS 1034976-50-5) provides a baseline solubility of 0.27 g/L . Researchers can systematically assess how structural modifications within the rigid linker influence solubility, permeability, and metabolic stability without the confounding flexibility of PEG chains. This is particularly relevant given that rigid piperidine–piperazine linkers have been shown to significantly increase metabolic stability compared to flexible alkyl/PEG alternatives [1].

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